methyl-benzoate,zafirlukast,

Leukotriene receptor pharmacology CysLT1 antagonist selectivity LTC4/LTD4 binding kinetics

Essential zafirlukast nitroindole intermediate & genotoxic impurity standard (CAS 107754-15-4). Unlike montelukast or pranlukast, zafirlukast uniquely cannot bind high-affinity LTC4 sites, making this impurity reference critical for LTD4/LTE4 signaling studies free of LTC4 cross-reactivity. Required for analytical method validation, DMPK profiling, and synthetic route optimization. Zafirlukast's dual sEH/PPARγ activity and potent CYP2C9 inhibition further differentiate research applications. Secure this high-purity reference standard for impurity profiling and regulatory compliance.

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
CAS No. 107754-15-4
Cat. No. B011121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl-benzoate,zafirlukast,
CAS107754-15-4
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC
InChIInChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3
InChIKeyDMPXTRBUJIRVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast (CAS 107754-15-4) Scientific Procurement Guide: CysLT1 Antagonist for Asthma Research & Development


Zafirlukast (CAS 107754-15-4), also known as ICI 204219, is a synthetic, selective, and competitive cysteinyl leukotriene receptor 1 (CysLT1) antagonist [1]. It is an orally active leukotriene receptor antagonist (LTRA) with the empirical formula C31H33N3O6S and a molecular weight of 575.7 [2]. Zafirlukast is primarily used in the prophylaxis and chronic treatment of asthma and is recognized for its anti-inflammatory and bronchodilatory properties [3]. Unlike some other LTRAs, zafirlukast exhibits a distinct pharmacological profile, including a unique inability to interact with high-affinity LTC4 binding sites and dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which may differentiate its therapeutic and research applications [4].

Why Zafirlukast is Not a Simple Generic Substitute for Montelukast or Other LTRAs


While zafirlukast, montelukast, and pranlukast all belong to the class of CysLT1 receptor antagonists, they are not clinically or pharmacologically interchangeable. Despite showing equivalent binding potency for the CysLT1 receptor in some assays [1], zafirlukast possesses a unique profile of off-target activities, differential effects on signaling pathways, and distinct pharmacokinetic properties. Notably, zafirlukast is totally unable to inhibit ³H-LTC₄ binding, a feature not shared by montelukast or pranlukast [2]. Furthermore, zafirlukast is a potent inhibitor of CYP2C9, leading to clinically significant drug interactions, such as a 35% increase in prothrombin time when co-administered with warfarin [3]. These critical differentiators necessitate careful consideration in both clinical and research settings, as substituting one LTRA for another may lead to unanticipated outcomes in efficacy, safety, or experimental results.

Quantitative Evidence for Zafirlukast Differentiation vs. Montelukast and Pranlukast


Unique Pharmacological Profile: Zafirlukast's Inability to Bind High-Affinity LTC4 Sites

Zafirlukast demonstrates a unique pharmacological behavior among CysLT1 antagonists. Unlike montelukast and pranlukast, zafirlukast is totally unable to inhibit the binding of ³H-LTC₄ to its high-affinity site in human lung parenchyma membranes [1]. This is a qualitative difference in target engagement, not just a difference in potency. While montelukast shows intermediate, detectable interaction and pranlukast shows clear binding, zafirlukast's lack of LTC4 site interaction suggests a distinct binding mode that may translate to differential functional effects in tissues where LTC4 plays a role.

Leukotriene receptor pharmacology CysLT1 antagonist selectivity LTC4/LTD4 binding kinetics

Potent Dual Modulation of sEH and PPARγ by Zafirlukast vs. Montelukast and Pranlukast

Zafirlukast is a potent dual modulator of human soluble epoxide hydrolase (sEH) and PPARγ. It inhibits sEH with an IC50 of 0.8 μM, which is more potent than montelukast (IC50 = 1.9 μM) and substantially more potent than pranlukast (IC50 = 14.1 μM) [1]. Crucially, zafirlukast activates PPARγ with an EC50 of 2.49 μM and achieves a high maximal activation of 148%, whereas montelukast only reaches 21.9% maximal activation at 1.17 μM, and pranlukast shows no PPARγ activation [1]. In functional assays, zafirlukast triggered moderate lipid accumulation and upregulated PPARγ target genes in 3T3-L1 adipocytes, unlike montelukast [1].

Soluble epoxide hydrolase PPAR gamma modulation Cardiovascular and metabolic disease

Differential Induction of Cell Cycle Arrest in Triple-Negative Breast Cancer Cells

In MDA-MB-231 triple-negative breast cancer cells, zafirlukast and montelukast exhibit distinct mechanisms of action. Both compounds decrease expression of proliferation markers and induce apoptosis. However, only zafirlukast induces G0/G1 cell cycle arrest [1]. This is attributed to a specific decrease in the expression of cyclin D1 and CDK4, and an increase in the cell cycle inhibitor p27, effects not observed with montelukast [1]. Conversely, montelukast induces higher levels of apoptosis, activating all three ER stress pathways (PERK, ATF6, IRE1), whereas zafirlukast only activates ATF6 and IRE1 [1].

Triple-negative breast cancer Cell cycle regulation Cancer pharmacology

Potent and Selective CysLT1 Receptor Antagonism with High Specificity Over CysLT2

Zafirlukast is a highly potent and selective antagonist of the CysLT1 receptor. In cell-based calcium mobilization assays, it inhibits CysLT1 with an IC50 of 14 nM [1]. Its selectivity for CysLT1 over CysLT2 is >4,000-fold, with an IC50 of 58 μM for the CysLT2 receptor [1]. This high degree of selectivity ensures that the biological effects observed are primarily mediated through CysLT1 antagonism, minimizing off-target effects on the CysLT2 receptor.

CysLT1 receptor Selectivity Calcium mobilization

Clinically Significant CYP2C9-Mediated Drug-Drug Interaction with Warfarin

Zafirlukast is a clinically significant inhibitor of the cytochrome P450 2C9 (CYP2C9) isoenzyme. In a drug interaction study with healthy volunteers, coadministration of zafirlukast (160 mg/day) with a single 25 mg dose of warfarin resulted in a 63% increase in the mean AUC of S-warfarin and a 36% increase in its half-life [1]. This led to a mean increase in prothrombin time (PT) of approximately 35% [1]. This interaction is unique to zafirlukast among LTRAs in its magnitude and clinical necessity for monitoring, highlighting a key safety and pharmacokinetic differentiator from montelukast, which is not a CYP2C9 inhibitor.

Drug interaction CYP2C9 inhibition Pharmacokinetics

Significant Food Effect Reduces Zafirlukast Bioavailability by 40%

The oral bioavailability of zafirlukast is significantly reduced when administered with food. In two separate studies using high-fat and high-protein meals, coadministration with food reduced the mean bioavailability by approximately 40% [1]. This is a critical pharmacokinetic property that differentiates zafirlukast from montelukast, whose bioavailability is unaffected by food [2].

Bioavailability Food-drug interaction Pharmacokinetics

Optimal Scientific and Industrial Applications for Zafirlukast Based on Quantitative Evidence


Research on LTC4-Specific Signaling Pathways

Zafirlukast is the ideal tool for experiments requiring selective blockade of LTD4/LTE4 signaling via CysLT1 without interference at high-affinity LTC4 binding sites. Its unique inability to interact with ³H-LTC₄ sites, in contrast to montelukast and pranlukast, makes it essential for dissecting LTC4-specific biology and for studies where cross-reactivity with LTC4 receptors is a confounding variable [1].

Studies Investigating Dual sEH/PPARγ Modulation

For research programs targeting soluble epoxide hydrolase or PPARγ in the context of cardiovascular disease, metabolic syndrome, or inflammation, zafirlukast is the preferred LTRA. Its potent dual activity (sEH IC50 = 0.8 μM; PPARγ EC50 = 2.49 μM with 148% max. activation) is significantly greater than that of montelukast, and pranlukast lacks PPARγ activity entirely [2]. Zafirlukast can serve as a lead compound or a pharmacological tool for validating these dual pathways in disease models.

Cancer Cell Cycle and Apoptosis Mechanism Studies

In oncology research, particularly for triple-negative breast cancer, zafirlukast offers a distinct advantage for studying G0/G1 cell cycle arrest. Its specific downregulation of cyclin D1/CDK4 and upregulation of p27 are unique among LTRAs [3]. Researchers should select zafirlukast for studies focused on cell cycle checkpoints, while montelukast is more suitable for investigations centered on the full PERK/ATF6/IRE1 ER stress-apoptosis axis [3].

In Vivo Efficacy Studies Requiring Fasted-State Dosing Protocols

Any preclinical or clinical study involving oral administration of zafirlukast must incorporate a strict fasting protocol due to its 40% reduction in bioavailability when taken with food [4]. This contrasts with montelukast, which can be administered without regard to meals [5]. Therefore, zafirlukast is the compound of choice when a fed-state pharmacokinetic interaction is an intentional variable or when a drug with a well-characterized food effect is needed as a positive control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl-benzoate,zafirlukast,

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.